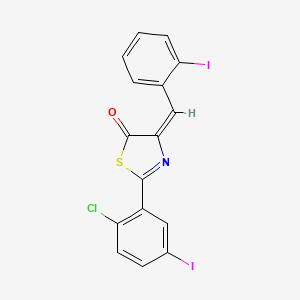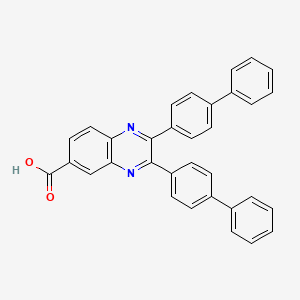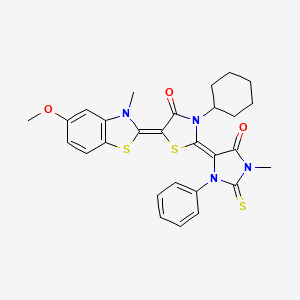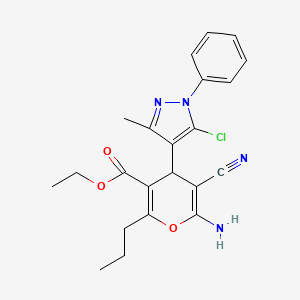![molecular formula C26H26N4 B11520927 1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B11520927.png)
1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings Benzodiazoles are heterocyclic compounds containing nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzodiazole core. The process may include:
Formation of Benzodiazole Rings: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Substitution Reactions: Introducing methyl groups at specific positions on the benzodiazole rings using methylating agents.
Coupling Reactions: Connecting the two benzodiazole units via a methylene bridge, often using reagents like formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction yields and selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzodiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Various substituted benzodiazole compounds.
Scientific Research Applications
1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Sensors: Utilization in the design of sensors for detecting specific analytes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE depends on its specific application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Properties: In materials science, its electronic properties are crucial, influencing its behavior in electronic devices.
Biological Activity: The compound may exert its effects by binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Benzimidazole: A simpler analog with similar heterocyclic structure but fewer substituents.
Indole Derivatives: Compounds like indole and its derivatives share structural similarities and biological activities.
Other Benzodiazoles: Compounds with different substituents on the benzodiazole rings, offering varied properties and applications.
Uniqueness: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of two benzodiazole units connected by a methylene bridge. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H26N4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[[2,5-dimethyl-4-[(2-methylbenzimidazol-1-yl)methyl]phenyl]methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-13-22(16-30-20(4)28-24-10-6-8-12-26(24)30)18(2)14-21(17)15-29-19(3)27-23-9-5-7-11-25(23)29/h5-14H,15-16H2,1-4H3 |
InChI Key |
BLDAQIRKIICGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C(=NC3=CC=CC=C32)C)C)CN4C(=NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11520853.png)
![5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520854.png)


![4-Chloro-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11520866.png)


![3,3-dimethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520895.png)
![1-Amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11520903.png)
![5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium](/img/structure/B11520904.png)
![3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid](/img/structure/B11520905.png)
![2-bromo-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11520907.png)
![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11520921.png)
![3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane](/img/structure/B11520922.png)
